2-(4-Propylphenoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-propylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-9-4-6-10(7-5-9)14-8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYVSKGBAOTYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324907 | |
| Record name | 2-(4-propylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7507-32-6 | |
| Record name | NSC407963 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-propylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Propylphenoxy Acetic Acid
Established Synthetic Pathways for 2-(4-Propylphenoxy)acetic Acid
Traditional methods for synthesizing this compound have been well-documented, primarily relying on precursor-based approaches that offer reliable and high-yielding routes to the target molecule.
Precursor-Based Synthesis Approaches
The foundational strategies for the synthesis of this compound involve the use of readily available precursors, which undergo specific chemical reactions to form the desired product.
The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. gordon.edumasterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.comwikipedia.org In this specific case, 4-propylphenol (B1200801) is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium 4-propylphenoxide. This phenoxide then acts as a nucleophile, attacking an alkyl halide like chloroacetic acid, to yield this compound. gordon.edu The reaction is typically carried out in a suitable solvent and may require heating to proceed to completion. gordon.edu
A similar strategy can be employed using ethyl bromoacetate (B1195939) in the presence of anhydrous potassium carbonate in a solvent like acetone, followed by hydrolysis of the resulting ester to obtain the carboxylic acid. prepchem.com
Table 1: Key Reaction Parameters for Williamson Ether Synthesis
| Parameter | Condition |
|---|---|
| Reactants | 4-Propylphenol, Chloroacetic Acid |
| Base | Sodium Hydroxide (NaOH) |
| Solvent | Water or organic solvent |
| Temperature | Often requires heating (e.g., 90-100°C water bath) gordon.edu |
| Workup | Acidification with HCl to precipitate the product gordon.edu |
Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental in organic synthesis. wikipedia.orglabxchange.orgebsco.com In the context of this compound, derivatization of the core molecule can lead to a variety of other compounds. For instance, the carboxylic acid group can be converted to an ester or an amide through condensation reactions with alcohols or amines, respectively. research-solution.com These reactions are often catalyzed by an acid or a base. wikipedia.org
Furthermore, the aromatic ring of this compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. The synthesis of related phenoxyacetic acid derivatives has been achieved through condensation reactions of a precursor like 2-(4-formyl-2-methoxyphenoxy)acetic acid with ketones to form chalcones, which are then further reacted. nih.gov
Derivatization is a key strategy to modify the chemical properties of this compound for specific applications, such as enhancing its suitability for analytical techniques like gas chromatography. research-solution.com This can involve converting the carboxylic acid to a more volatile ester or another functional group. research-solution.com
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. nih.gov Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. acs.org
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com This technique can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. nih.gov The synthesis of various heterocyclic compounds and other organic molecules has been successfully achieved using microwave irradiation, often in the absence of a solvent or with a green solvent like glacial acetic acid. nih.govmdpi.comresearchgate.net For instance, the condensation of glyoxylic acid with methyl ketones to form 4-oxo-2-butenoic acids has been efficiently carried out using microwave assistance. rsc.org While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the principles are applicable and could offer a greener alternative to traditional methods. vulcanchem.com
Solvent-Free and Catalyst-Free Methods
A key goal of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. nih.gov Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry) or by heating a mixture of neat reactants, can lead to highly efficient and clean transformations. nih.govmdpi.com
Catalyst-free methods are also highly desirable as they simplify purification procedures and reduce waste. rsc.org Several solvent-free and catalyst-free syntheses have been reported for various organic compounds, including the one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov The application of these principles to the synthesis of this compound could involve the direct reaction of 4-propylphenol and chloroacetic acid under solvent-free conditions, potentially with mechanical grinding or heating. The use of heterogeneous catalysts that can be easily recovered and reused is another green approach that has been explored for similar reactions. rsc.orgchemisgroup.us
Table 2: Comparison of Synthetic Approaches
| Approach | Advantages | Disadvantages |
|---|---|---|
| Williamson Ether Synthesis | Well-established, generally high yields. wikipedia.org | Often requires heating and use of solvents. |
| Condensation/Derivatization | Versatile for creating a library of compounds. | May require additional reaction steps and purification. |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. nih.gov | Requires specialized equipment. |
| Solvent-Free/Catalyst-Free | Environmentally friendly, reduced waste. nih.gov | May not be applicable to all reaction types. |
Green Chemistry Approaches in Synthesis
Synthesis of Analogs and Derivatives of this compound
The generation of analogs and derivatives of this compound involves a variety of synthetic strategies aimed at modifying the core structure. These modifications can be broadly categorized into structural alterations of the phenoxyacetic acid scaffold and interconversions of its functional groups.
Methods for Structural Modification around the Phenoxyacetic Acid Scaffold
The phenoxyacetic acid framework is amenable to a range of structural modifications, enabling the synthesis of a diverse library of analogs. google.com Key strategies include substitutions on the aromatic ring and alterations to the acetic acid side chain.
One common approach involves the O-alkylation of substituted phenols. For instance, the synthesis of this compound can be achieved by reacting 4-propylphenol with a haloacetic acid derivative, such as ethyl bromoacetate, in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester. This method allows for the introduction of various substituents on the phenyl ring by starting with appropriately substituted phenols.
Further modifications can be achieved through reactions targeting the aromatic ring. For example, electrophilic aromatic substitution reactions can introduce functional groups such as nitro or halogen groups, which can then be further transformed. The introduction of chloro-substituents into the aromatic ring of phenoxyacetic acid has been shown to alter the electronic structure and, consequently, the biological activity of the resulting compounds. mdpi.com
Another strategy for structural diversification is the Bargellini reaction . This multicomponent reaction can be used to synthesize complex phenoxyacetic acid derivatives. For example, it has been employed in the synthesis of phenoxyaromatic acid analogues by reacting substituted phenols with chloroform (B151607) and a suitable nucleophile. mdpi.com
The following table summarizes some methods for structural modification:
| Reaction Type | Reagents & Conditions | Purpose |
| O-Alkylation | Substituted phenol (B47542), haloacetate, base (e.g., K₂CO₃) | Forms the core phenoxyacetic acid ether linkage. |
| Nitration | HNO₃/H₂SO₄ | Introduces a nitro group onto the aromatic ring for further functionalization. |
| Halogenation | Halogenating agent (e.g., Cl₂, Br₂) | Introduces halogen atoms to the aromatic ring, modifying electronic properties. mdpi.com |
| Bargellini Reaction | Substituted phenol, chloroform, nucleophile | Creates complex derivatives with modified side chains. mdpi.com |
Functional Group Interconversions and Derivatization
Functional group interconversions and derivatization are essential techniques for creating a wide array of derivatives from a common intermediate like this compound. brainkart.com These transformations allow for the fine-tuning of physicochemical properties such as solubility, polarity, and reactivity.
The carboxylic acid moiety is a primary site for derivatization. Standard transformations include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst or using coupling agents to form esters. This can alter the compound's lipophilicity and pharmacokinetic profile.
Amidation: Conversion to amides by reacting the carboxylic acid with an amine using a coupling agent (e.g., DCC, EDC) or after converting the acid to an acyl chloride. solubilityofthings.com
Reduction: The carboxylic acid can be reduced to a primary alcohol (e.g., using LiAlH₄ or BH₃). imperial.ac.uk This alcohol can then undergo further reactions, such as oxidation back to an aldehyde or conversion to an ether. solubilityofthings.com
The aromatic ring and the propyl group also offer opportunities for functionalization. The propyl group can be hydroxylated or halogenated, while the aromatic ring can undergo various substitution reactions as previously mentioned.
Derivatization is also a key strategy in analytical chemistry for enhancing the detection of these compounds. For instance, the carboxylic acid group can be derivatized with a fluorophore or a chromophore to facilitate analysis by HPLC or other chromatographic techniques. nih.govgoogle.com Silylation is another common derivatization technique used to increase volatility for gas chromatography analysis. mdpi.com
Here is a table of common functional group interconversions:
| Starting Group | Target Group | Reagents |
| Carboxylic Acid (-COOH) | Ester (-COOR) | Alcohol (ROH), Acid Catalyst |
| Carboxylic Acid (-COOH) | Amide (-CONH₂) | Amine (RNH₂), Coupling Agent |
| Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) | LiAlH₄ or BH₃ imperial.ac.uk |
| Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | PCC or Swern Oxidation |
| Aldehyde (-CHO) | Carboxylic Acid (-COOH) | KMnO₄ or Jones Reagent solubilityofthings.com |
Reaction Profiles and Mechanistic Investigations Involving this compound
Understanding the reaction profiles and mechanisms involving this compound is crucial for predicting its reactivity and designing new synthetic pathways. The energy changes that occur during a chemical reaction determine whether it is exothermic (releases energy) or endothermic (absorbs energy). mmerevise.co.uk These profiles are characterized by the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.
Mechanistic studies often employ computational methods, such as Density Functional Theory (DFT), to model reaction pathways and transition states. mdpi.comrsc.org These studies can provide insights into the electronic effects of substituents on the reactivity of the phenoxyacetic acid scaffold. For example, the introduction of electron-withdrawing groups on the phenyl ring can affect the acidity of the carboxylic acid and the nucleophilicity of the phenoxy oxygen.
Kinetic studies are also essential for elucidating reaction mechanisms. By measuring reaction rates under different conditions (e.g., varying concentrations of reactants, temperature), a rate law can be determined, which provides information about the molecularity of the rate-determining step. yale.edu For reactions involving this compound, this could involve, for instance, studying the kinetics of its esterification or amidation to optimize reaction conditions and yields.
Mechanistic investigations can also focus on the role of catalysts in transformations of this compound. For example, in metal-catalyzed cross-coupling reactions to further functionalize the aromatic ring, understanding the catalytic cycle is key to improving catalyst efficiency and selectivity. rsc.org
The study of reaction mechanisms is not limited to synthetic transformations but also extends to understanding how these molecules interact with biological systems, though a detailed discussion of biological activity is beyond the scope of this article.
Computational Chemistry and Molecular Modeling of 2 4 Propylphenoxy Acetic Acid
Quantum Chemical Investigations and Electronic Structure Analysis
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution, geometry, and energy. These investigations are fundamental to understanding the intrinsic properties of 2-(4-Propylphenoxy)acetic acid.
Density Functional Theory (DFT) and Hartree-Fock (HF) Computations
Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio quantum mechanics methods used to predict molecular properties. HF theory approximates the many-electron wavefunction as a single Slater determinant, while DFT methods calculate the electron density of the system to determine its energy and other properties. DFT has become particularly popular due to its favorable balance of accuracy and computational cost.
For a molecule like this compound, these computations would typically be used to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes predicting bond lengths, bond angles, and dihedral angles.
Calculate vibrational frequencies: Predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are crucial for interpreting experimental spectroscopic data.
Determine electronic properties: Calculate energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Studies on similar molecules, such as (4-Chloro-2-methylphenoxy)acetic acid, have utilized DFT and HF methods to perform such analyses. For example, calculations on these related compounds have shown that the choice of basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental data.
Table 1: Illustrative Geometric Parameters Calculated for a Phenoxyacetic Acid Derivative (Note: This data is representative of the type of results obtained for a related phenoxyacetic acid structure, not this compound itself.)
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Length | C=O (carboxyl) | 1.21 Å |
| Bond Length | C-O (carboxyl) | 1.35 Å |
| Bond Angle | C-O-C (ether) | 118.5° |
Analysis of Electronic Charge Distribution (NBO, CHelpG, ESP)
Understanding how charge is distributed across a molecule is vital for predicting its reactivity and intermolecular interactions. Several schemes are used to assign partial atomic charges.
Natural Bond Orbital (NBO) Analysis: This method analyzes the wavefunction to provide a description of the molecule in terms of localized bonds, lone pairs, and atomic charges. NBO analysis is particularly useful for studying charge transfer interactions and hyperconjugation, which contribute to molecular stability. nih.gov For this compound, NBO analysis would reveal the polarization of the C-O ether bond and the delocalization of electron density from the oxygen lone pairs into the aromatic ring.
CHelpG (Charges from Electrostatic Potentials using a Grid-based method): This scheme determines atomic charges by fitting them to reproduce the molecular electrostatic potential (ESP) at a grid of points surrounding the molecule. researchgate.net The ESP is the potential experienced by a positive point charge at a particular location near a molecule and is a key determinant of how molecules recognize and interact with each other.
Electrostatic Potential (ESP): The ESP itself is often visualized by mapping its values onto the molecule's electron density surface. These maps are color-coded, with red regions indicating negative potential (electron-rich areas, such as near the oxygen atoms of the carboxyl group) and blue regions indicating positive potential (electron-poor areas, such as near the acidic hydrogen). This visualization provides an intuitive picture of the sites most likely to be involved in electrophilic or nucleophilic attacks.
For this compound, the ESP map would highlight the electronegative oxygen atoms of the ether and carboxyl groups as sites for potential hydrogen bonding or interaction with positive centers.
Aromaticity Indices Determination
Aromaticity is a key concept in chemistry related to the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. While the benzene (B151609) ring in this compound is clearly aromatic, various indices can quantify this property.
One common index is the Harmonic Oscillator Model of Aromaticity (HOMA) . The HOMA index is calculated from the bond lengths of the ring system. A value of 1 indicates a fully aromatic system like benzene, while values less than 1 indicate a deviation from ideal aromaticity. For the phenyl ring in this compound, the HOMA index would be expected to be slightly less than 1 due to the electronic influence of the propyl and oxyacetic acid substituents, which can cause minor variations in the C-C bond lengths within the ring.
Molecular Dynamics Simulations
While quantum chemical methods are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a protein).
Conformational Analysis and Stability
This compound has several rotatable bonds, particularly in the propyl chain and the oxyacetic acid side chain. This flexibility means the molecule can adopt numerous different shapes, or conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable, low-energy conformations.
By simulating the molecule in a solvent like water, researchers can understand its conformational preferences in a biologically relevant environment. The simulations would reveal the most probable dihedral angles for the C-O-C-C and O-C-C=O linkages and the flexibility of the propyl tail. This information is crucial, as the specific conformation of a molecule often dictates its ability to bind to a biological target.
Ligand-Protein Interaction Modeling
Phenoxyacetic acid derivatives are known to possess a range of biological activities, which arise from their interaction with specific proteins. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. Following docking, MD simulations can be used to refine the binding pose and assess the stability of the ligand-protein complex.
For this compound, this modeling could be used to:
Identify potential binding sites: Docking the molecule against a library of protein structures can suggest potential biological targets.
Analyze binding modes: Once a target is identified, docking and MD simulations can reveal the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. For example, the carboxyl group is a prime candidate for forming hydrogen bonds with amino acid residues like arginine or lysine, while the propyl-substituted phenyl ring can engage in hydrophobic interactions within a protein's binding pocket.
Estimate binding affinity: Computational methods can provide an estimate of the binding free energy, which indicates the strength of the interaction.
A study on phenyl acetic acid derivatives showed that a 4-propyl substituted compound exhibited strong interaction with the urease enzyme, highlighting the importance of the alkyl substituent in binding. This suggests that the propyl group of this compound could play a significant role in its interaction with protein targets.
Quantitative Structure-Activity Relationship (QSAR) and Computer-Aided Drug Design (CADD)
Computer-Aided Drug Design (CADD) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for the rational design of new therapeutic agents. These computational techniques are employed to understand the relationship between the chemical structure of a compound and its biological activity, thereby guiding the optimization of lead compounds like this compound.
QSAR Model Development and Validation
QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. frontiersin.org The development of a robust QSAR model is a critical step in predicting the activity of novel, unsynthesized analogs and understanding the key molecular features required for a desired biological effect.
For derivatives of phenoxyacetic acid, 3D-QSAR studies have been successfully applied to build predictive models. chalcogen.ro One common approach is the k-Nearest Neighbor method combined with Molecular Field Analysis (kNN-MFA). chalcogen.ro This method generates models based on steric and electrostatic fields surrounding the aligned molecules.
The development process involves several key stages:
Data Set Selection : A series of phenoxyacetic acid derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used for external validation. frontiersin.org
Molecular Modeling and Alignment : 3D structures of all compounds in the dataset are generated and optimized to their lowest energy conformation. They are then aligned based on a common scaffold to ensure that the calculated molecular fields are comparable.
Descriptor Calculation : Various physicochemical descriptors are calculated for each molecule. These can include 2D descriptors (e.g., lipophilicity, polar surface area, molecular weight) and 3D descriptors (e.g., steric and electrostatic fields). nih.gov Descriptors related to permeability, hydrophobicity, charge, ionization, and size are often crucial. nih.gov
Model Generation and Statistical Validation : Statistical methods, such as partial least squares (PLS) or kNN, are used to generate a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). chalcogen.ronih.gov The quality of the generated model is assessed using several statistical parameters.
Validation is crucial to ensure the model's predictive power. Key validation metrics include:
q² (Cross-validated r²) : A measure of the internal predictive ability of the model, obtained through methods like leave-one-out cross-validation. A q² value above 0.5 is generally considered indicative of a good model.
pred_r² (Predictive r² for the test set) : This metric assesses the model's ability to predict the activity of an external set of compounds not used in model generation.
Correlation Coefficient (R²) : Measures the goodness of fit for the training set data. frontiersin.org
A 3D-QSAR study on a series of 2,4-disubstituted-phenoxy acetic acid derivatives yielded a statistically significant model using the kNN-MFA method with Stepwise (SW) variable selection. chalcogen.ro The model demonstrated good predictive capability, as shown in the table below. chalcogen.ro
| Model Method | q² | pred_r² | Descriptors | k Nearest Neighbor |
| SW kNN-MFA | 0.8392 | 0.7059 | 2 (Steric) | 2 |
| SA kNN-MFA | 0.6725 | 0.6716 | 4 | 2 |
| GA kNN-MFA | 0.6832 | 0.6716 | 4 | 2 |
This table presents statistical results from a 3D-QSAR study on phenoxyacetic acid derivatives, indicating the model's internal (q²) and external (pred_r²) predictive power. chalcogen.ro
Such models provide valuable insights into the structural requirements for activity. For instance, the model indicated that steric factors were critical for the biological activity of these compounds. chalcogen.ro This information can then be used to design new analogs of this compound with potentially enhanced activity.
Ligand Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govmdpi.com This method is instrumental in elucidating the binding mode of this compound derivatives at a molecular level, which is essential for structure-based drug design. researchgate.net
The docking process involves two main components:
Sampling Algorithm : This explores the conformational space of the ligand within the receptor's binding site, generating a wide range of possible binding poses. mdpi.com
Scoring Function : This evaluates each pose and estimates the binding affinity, ranking the poses from most to least favorable. mdpi.com The resulting "docking score" is an estimation of the binding free energy.
Docking studies on derivatives of phenylacetic acid (PAA), a core structural component of the target compound, have revealed specific binding interactions with various biological targets. For instance, a study investigating the interaction of PAA derivatives with the urease enzyme identified a 4-propyl substituted analog as having a strong docking score. researchgate.net
| Compound | Target Enzyme | Docking Score (kcal/mol) |
| 4-propyl-PAA | Urease | -8.5250 |
| 2-Nitro PAA | Urease | -6.2316 |
| 3-chloro-PAA | DNA | -7.8090 |
This table shows the predicted binding affinities (docking scores) for phenylacetic acid (PAA) derivatives against different biological targets. A more negative score indicates a stronger predicted binding affinity. researchgate.net
Analysis of the docked poses provides detailed insights into the intermolecular interactions stabilizing the ligand-receptor complex. These interactions can include:
Hydrogen Bonds : Crucial for specificity and affinity.
Hydrophobic Interactions : Often the main driving force for binding, involving nonpolar residues. ajol.info
Ionic Interactions : Occur between charged groups on the ligand and receptor. ajol.info
Pi-Pi or Pi-Alkyl Interactions : Involving aromatic rings. ajol.info
By visualizing the binding mode of this compound or its analogs within a target's active site, researchers can identify key amino acid residues involved in the interaction. ajol.info This knowledge allows for the rational design of new derivatives with modified functional groups to enhance binding affinity and selectivity. For example, if a specific hydrogen bond is observed, a new analog can be designed to optimize that interaction.
Virtual Screening Approaches for Novel Analogs
Virtual screening (VS) is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. scispace.com This approach significantly reduces the time and cost associated with drug discovery by prioritizing a smaller, more promising subset of compounds for experimental testing.
There are two primary categories of virtual screening:
Structure-Based Virtual Screening (SBVS) : This method relies on the 3D structure of the target receptor. Molecular docking is the most common SBVS technique, where compounds from a database are systematically docked into the target's binding site and ranked based on their predicted binding affinity. mdpi.com
Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown, LBVS methods can be used. These approaches utilize information from known active ligands to identify new compounds with similar properties. Methods include searching for molecules with similar 2D or 3D structures, or using a pharmacophore model derived from known active compounds. scispace.com
A typical virtual screening workflow to discover novel analogs of this compound might involve:
Library Preparation : A large database of compounds (e.g., commercial, natural product, or custom-designed libraries) is prepared for screening. mdpi.com
Screening Cascade : A hierarchical screening process is often employed. This may start with rapid, less computationally intensive methods (like pharmacophore filtering) to remove a large fraction of non-binding molecules. The remaining compounds are then subjected to more accurate, but slower, methods like molecular docking. scispace.com
Post-Screening Analysis : The top-ranked compounds ("hits") are visually inspected for their binding modes and interactions with the target. Further computational analysis, such as Molecular Dynamics (MD) simulations or binding free energy calculations (e.g., MM-PBSA), can be performed to assess the stability of the predicted complex and refine the binding affinity predictions. mdpi.com
For example, a virtual fragment screening approach was used to identify inhibitors of the mPGES-1 enzyme by starting with simple chemical platforms like 3-phenylpropanoic acid and using them to find more complex and potent inhibitors. nih.gov Similarly, virtual screening of a natural product library led to the identification of four potential partial agonists for the PPARγ receptor, which were then validated with further computational and in vitro assays. mdpi.com These strategies could be effectively applied to discover novel analogs of this compound with desired biological activities.
Environmental Fate and Degradation Studies of 2 4 Propylphenoxy Acetic Acid Analogs
Environmental Persistence and Dissipation Mechanisms
The persistence of phenoxyacetic acid analogs in the environment is governed by a combination of physical, chemical, and biological processes. These mechanisms collectively determine the compound's residence time and potential for transport across different environmental compartments.
Adsorption and Leaching Characteristics in Soil
The mobility of phenoxyacetic acid analogs in soil is largely controlled by adsorption and desorption processes, which in turn influence their potential for leaching into groundwater. Generally, these compounds are considered to have low to moderate persistence in soil. juniperpublishers.com
Research indicates that phenoxyacetic acids are weakly adsorbed in many agricultural soils, enhancing their mobility and potential for leaching. mdpi.com The extent of adsorption is significantly influenced by several soil properties:
Soil Organic Matter: A positive correlation exists between the organic carbon content of soil and the adsorption of phenoxy herbicides. researchgate.netnih.gov Soils with higher organic matter content tend to exhibit greater adsorption, thereby reducing the amount of the compound available for leaching. researchgate.net
Soil pH: Adsorption is negatively correlated with soil pH. juniperpublishers.comresearchgate.net In more acidic soils (pH < 6), phenoxyacetic acids exist predominantly in their nonionic form, which is more readily adsorbed. juniperpublishers.com As the pH increases, the compounds deprotonate to their anionic form, which is more water-soluble and repelled by the negatively charged surfaces of soil colloids, leading to decreased adsorption and increased leaching potential. juniperpublishers.com
Clay and Mineral Content: Iron oxides, in particular, appear to be relevant sorbents for phenoxy herbicides. researchgate.net
The potential for leaching is greatest in coarse-grained, sandy soils that are low in organic content. researchgate.net Despite their mobility, significant runoff of these herbicides is not always evident, even with normal rainfall. nih.gov
| Soil Parameter | Correlation with Adsorption | Reference |
|---|---|---|
| Organic Carbon Content (foc) | Positive | researchgate.netnih.gov |
| Soil pH | Negative | juniperpublishers.comresearchgate.net |
| Iron Oxides (e.g., Ferrihydrite, Goethite) | Positive | researchgate.net |
| Surface Area | Negative | juniperpublishers.com |
Photodegradation Pathways
Photodegradation, or photolysis, contributes to the dissipation of phenoxyacetic acid analogs, particularly in surface waters and on soil surfaces. This process involves the breakdown of the chemical structure by energy from sunlight.
Direct photolysis of these compounds in water is generally a slow process. researchgate.net However, the presence of photosensitizing substances in natural waters can accelerate their degradation. The primary photodegradation pathway for analogs like 2,4-D involves cleavage of the ether bond and modifications to the aromatic ring. Key photoproducts identified in studies of 2,4-D include:
2,4-dichlorophenol (B122985) researchgate.net
Chlorohydroxyphenoxyacetic acid researchgate.net
1,2,4-benzenetriol (B23740) researchgate.net
Polymeric humic acids researchgate.net
Ultimately, complete mineralization to carbon dioxide, water, and mineral acids can occur, often enhanced by photocatalysts like titanium dioxide (TiO₂). researchgate.net The fundamental mechanism involves powerful oxidizing species, such as hydroxyl radicals (OH•), which are generated during photocatalysis and attack the herbicide molecule. researchgate.netepa.gov
| Photoproduct | Formation Pathway | Reference |
|---|---|---|
| 2,4-Dichlorophenol | Cleavage of the ether linkage | researchgate.net |
| Chlorohydroxyphenoxyacetic acid | Hydroxylation of the aromatic ring | researchgate.net |
| 1,2,4-Benzenetriol | Further hydroxylation and degradation | researchgate.net |
| Humic Acids | Polymerization of intermediate products | researchgate.net |
Hydrolysis Mechanisms
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For phenoxyacetic acids, this pathway is particularly relevant for their ester formulations, which are designed to be less water-soluble and are readily converted to the active acid form in the environment. researchgate.netepa.gov
The rate of hydrolysis is highly dependent on pH. viu.ca Ester analogs of this compound are rapidly hydrolyzed to the parent acid under alkaline conditions. researchgate.netepa.gov Under most environmental conditions, this conversion is swift, meaning the environmental exposure from the ester form is typically minimal and short-lived. epa.gov The mechanism for the hydrolysis of these carboxylic acid derivatives generally proceeds through an addition-elimination reaction at the acyl carbon center. viu.ca While hydrolysis of the acid form itself can occur, it is generally a much slower process than the degradation by microbes or light. The hydrolysis half-life for 2,4-D acid has been reported to be approximately 39 days. juniperpublishers.com
Biotransformation and Microbial Degradation in Environmental Systems
The primary mechanism for the breakdown of phenoxyacetic acid analogs in soil and water is microbial degradation. juniperpublishers.com A diverse array of microorganisms has evolved enzymatic pathways to utilize these compounds as a source of carbon and energy.
Microbial Metabolism Pathways in Soil and Water
The biodegradation of phenoxyacetic acids has been extensively studied, with the pathway for 2,4-D serving as a model. The process is typically initiated by an enzyme that cleaves the ether bond connecting the acetic acid side chain to the aromatic ring.
The key steps in the degradation pathway are:
Side Chain Cleavage: The process begins with the removal of the acetic acid side chain, catalyzed by an α-ketoglutarate-dependent dioxygenase (encoded by the tfdA gene), to form the corresponding phenol (B47542) (e.g., 2,4-dichlorophenol from 2,4-D). juniperpublishers.comnih.gov
Ring Hydroxylation: The resulting phenol is then hydroxylated by a hydroxylase enzyme (encoded by the tfdB gene) to form a catechol (e.g., dichlorocatechol). nih.gov
Ring Cleavage: The aromatic ring of the catechol is subsequently cleaved by a dioxygenase enzyme (encoded by the tfdC gene). nih.gov
Further Degradation: The resulting aliphatic acids are further metabolized through a series of enzymatic steps, eventually forming intermediates such as succinic acid and acetyl-CoA, which can enter the central metabolic pathway of the microorganism (the tricarboxylic acid cycle). juniperpublishers.comnih.gov
This well-established pathway demonstrates how microorganisms can completely mineralize these synthetic compounds into basic cellular components.
Role of Microbial Communities in Degradation
A wide variety of soil and aquatic microorganisms are capable of degrading phenoxyacetic acid herbicides. The ability to break down these compounds is not limited to a few species but is found across diverse bacterial and fungal genera. nih.gov
Bacterial Degradation: Numerous bacterial strains have been identified as effective degraders. The presence of the tfdA gene and its variants is a common feature among many of these bacteria and serves as a biomarker for 2,4-D degradation potential. mdpi.comumt.edu
Fungal Degradation: Certain fungi also contribute to the breakdown of phenoxyacetic acids, although they are often studied less than their bacterial counterparts. These fungi can use the compounds as a carbon source for growth. d-nb.info
| Microbial Group | Genus | Key Enzyme/Gene | Reference |
|---|---|---|---|
| Bacteria | Cupriavidus (formerly Ralstonia) | TfdA, TfdB, TfdC | nih.govnih.gov |
| Pseudomonas | TfdA-like genes | nih.govnih.gov | |
| Sphingomonas | - | nih.gov | |
| Achromobacter | - | nih.gov | |
| Fungi | Aspergillus | - | d-nb.info |
| Penicillium | - | d-nb.info | |
| Trichoderma | - | d-nb.info |
Environmental Monitoring and Distribution in Abiotic Compartments
Further research and dedicated studies are required to determine the environmental behavior and ultimate fate of this compound.
Advanced Analytical Methodologies for 2 4 Propylphenoxy Acetic Acid
Chromatographic Techniques for Separation and Quantification
The separation and quantification of 2-(4-Propylphenoxy)acetic acid are predominantly achieved through chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely employed for the analysis of this and related phenoxyacetic acid compounds. The choice between these techniques often depends on the sample matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a versatile and widely used technique for the analysis of this compound due to its high resolution, sensitivity, and applicability to a wide range of analytes. Several HPLC modes can be employed for the separation of this compound, each relying on different separation mechanisms.
Ion Exchange Chromatography (IEC) separates molecules based on their net charge. phenomenex.com For acidic compounds like this compound, anion exchange chromatography is employed. lcms.cz In this technique, the stationary phase consists of a solid support with covalently attached positively charged functional groups, which attract the negatively charged carboxylate ions of the analyte. phenomenex.comlibretexts.org
The separation is achieved by controlling the pH and ionic strength of the mobile phase. libretexts.org At a pH above the pKa of this compound, the carboxyl group is deprotonated, resulting in a net negative charge and allowing for its retention on the anion exchange column. Elution is typically accomplished by increasing the concentration of a competing anion (e.g., chloride or phosphate) in the mobile phase or by decreasing the pH to neutralize the analyte. libretexts.org
Table 1: Illustrative Ion Exchange Chromatography Parameters for Phenoxyacetic Acid Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Strong Anion Exchange (SAX) resin (e.g., quaternary ammonium (B1175870) functionalized polymer) |
| Mobile Phase | Aqueous buffer (e.g., Tris-HCl) with a salt gradient (e.g., NaCl or NaClO₄) lcms.cz |
| pH | Maintained above the pKa of the analyte to ensure negative charge |
| Elution | Increasing salt concentration or decreasing pH |
| Detection | UV or Conductivity |
This table presents typical parameters for the analysis of acidic compounds like phenoxyacetic acids using ion exchange chromatography.
Ion Exclusion Chromatography (IEC) is another valuable technique for the separation of ionic compounds like this compound from a sample matrix. nih.govoup.com The separation mechanism is based on the Donnan exclusion principle, where the stationary phase is a sulfonated polystyrene-divinylbenzene resin. oup.com This creates a negatively charged surface that repels the anionic form of the analyte.
Therefore, in IEC, the separation is based on the degree of ionization of the analyte. oup.com By using an acidic mobile phase (e.g., dilute sulfuric acid), the ionization of this compound is suppressed, allowing it to partition into the stationary phase based on its hydrophobicity and size, while fully ionized strong acids are excluded and elute first. nih.govoup.com This technique is particularly useful for separating weak organic acids from strong inorganic acids. The separation of aromatic acids can be challenging due to potential π-π interactions with the stationary phase, which can be mitigated by using hydrophilic silica-based columns or adding organic modifiers to the mobile phase. nih.govoup.com
Table 2: Typical Ion Exclusion Chromatography Conditions for Aromatic Carboxylic Acids
| Parameter | Description |
|---|---|
| Stationary Phase | Strong cation exchange resin (e.g., sulfonated polystyrene-divinylbenzene) oup.com |
| Mobile Phase | Dilute mineral acid (e.g., H₂SO₄) nih.gov |
| Mechanism | Partitioning of the undissociated acid into the stationary phase |
| Elution Order | Strong acids elute first, followed by weak acids based on their pKa and hydrophobicity |
| Detection | UV or Conductivity oup.com |
This table illustrates common conditions for the analysis of aromatic carboxylic acids using ion exclusion chromatography.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode for the analysis of phenoxyacetic acids, including this compound. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). phenomenex.comualberta.ca
The retention of this compound is primarily governed by hydrophobic interactions between the propylphenoxy moiety of the molecule and the nonpolar stationary phase. The polarity of the mobile phase is a critical parameter; a higher proportion of organic solvent reduces the mobile phase polarity and decreases the retention time. phenomenex.com The pH of the mobile phase also plays a crucial role by controlling the ionization state of the carboxylic acid group. nih.gov At a pH below the pKa, the acid is in its neutral, more hydrophobic form, leading to stronger retention. Conversely, at a pH above the pKa, the ionized, more polar form is less retained. nih.gov
Table 3: Example of a Reversed-Phase HPLC Method for Phenoxyacetic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.netnih.gov |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) nih.gov |
| Flow Rate | 1.0 mL/min researchgate.netnih.gov |
| Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
| Detection | UV at 225-280 nm researchgate.netnih.gov |
This table provides an exemplary set of conditions for the RP-HPLC analysis of phenoxyacetic acids.
Ultraviolet (UV) detection is a common and robust method for the quantification of this compound in HPLC. pjps.pk The presence of the aromatic ring in the molecule results in strong UV absorbance. A fixed-wavelength UV detector can be used at a wavelength of maximum absorbance (λmax), which for phenoxyacetic acids is typically in the range of 220-230 nm and around 270-285 nm. researchgate.net
A Diode-Array Detector (DAD), also known as a Photo-Diode Array (PDA) detector, offers significant advantages over a fixed-wavelength UV detector. scioninstruments.comresearchgate.net A DAD acquires the entire UV-Vis spectrum of the eluting analyte simultaneously, providing three-dimensional data (absorbance vs. time vs. wavelength). scioninstruments.com This capability allows for:
Peak Purity Analysis: The spectra across an entire peak can be compared to assess its homogeneity and detect the presence of co-eluting impurities. researchgate.net
Compound Identification: The acquired UV spectrum can be compared to a library of standard spectra for tentative identification of the compound. researchgate.net
Optimal Wavelength Selection: The wavelength of maximum absorbance can be determined from the spectrum to achieve the highest sensitivity for quantification. researchgate.net
Table 4: Comparison of UV and DAD Detection for this compound Analysis
| Feature | UV Detector | Diode-Array Detector (DAD) |
|---|---|---|
| Wavelengths | Single or few pre-selected wavelengths | Acquires a full spectrum of wavelengths simultaneously scioninstruments.com |
| Sensitivity | High at the selected wavelength | Comparable to UV, with the ability to select the optimal wavelength post-run researchgate.net |
| Peak Purity | Not directly assessable | Can perform peak purity analysis researchgate.net |
| Compound ID | Based on retention time only | Provides spectral information for tentative identification researchgate.net |
This table compares the features of UV and DAD detectors for HPLC analysis.
Gas Chromatography (GC) with Derivatization Strategies
Gas Chromatography (GC) is a high-resolution separation technique that can be used for the analysis of this compound. However, due to the low volatility and high polarity of the carboxylic acid group, direct analysis by GC is challenging and can lead to poor peak shape and thermal degradation. colostate.edu Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable derivative. colostate.eduresearchgate.net
Common derivatization strategies for carboxylic acids include silylation and alkylation (e.g., esterification). colostate.edu
Silylation: This involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. colostate.edu Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govyoutube.com The resulting TMS esters are significantly more volatile and suitable for GC analysis. The reaction is typically carried out in an anhydrous solvent at elevated temperatures. sigmaaldrich.comunina.it
Alkylation (Esterification): This process converts the carboxylic acid into an ester, most commonly a methyl ester or a pentafluorobenzyl (PFB) ester. colostate.edugreyhoundchrom.com
Methylation can be achieved using reagents like diazomethane (B1218177) or by reaction with methanol in the presence of an acid catalyst like BF₃. greyhoundchrom.com
Pentafluorobenzylation is a particularly useful derivatization technique for enhancing sensitivity with an Electron Capture Detector (ECD). nih.gov This reaction is typically performed using pentafluorobenzyl bromide (PFBBr) in the presence of a base. nih.govnih.gov The resulting PFB esters are highly electronegative and provide excellent sensitivity. nih.gov
Table 5: Common Derivatization Strategies for GC Analysis of Phenoxyacetic Acids
| Derivatization Method | Reagent(s) | Derivative Formed | Key Advantages |
|---|---|---|---|
| Silylation | BSTFA, MSTFA nih.govyoutube.com | Trimethylsilyl (TMS) ester | Simple, effective for creating volatile derivatives colostate.edu |
| Methylation | Diazomethane, BF₃/Methanol greyhoundchrom.com | Methyl ester | Common and well-established method greyhoundchrom.com |
| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFBBr) nih.gov | Pentafluorobenzyl (PFB) ester | High sensitivity with Electron Capture Detection (ECD) nih.gov |
This table summarizes common derivatization strategies for the GC analysis of phenoxyacetic acids.
Following derivatization, the sample is injected into the GC, where the derivatives are separated on a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms or HP-5ms). Detection is typically performed using a Flame Ionization Detector (FID), an Electron Capture Detector (ECD) for halogenated derivatives, or a Mass Spectrometer (MS) for definitive identification and quantification.
Mass Spectrometry (MS) Based Detection and Characterization
Mass spectrometry has emerged as a pivotal technology for the sensitive detection and structural elucidation of this compound and its related compounds in various matrices. Its high sensitivity and specificity make it particularly suitable for trace-level analysis required in environmental and biological monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of phenoxyacetic acids. This method offers excellent selectivity and sensitivity for detecting minute quantities of the target analyte in complex samples such as plasma, urine, and tissue homogenates. nih.gov
The chromatographic separation is typically achieved using a reverse-phase column, such as a C18 column. A gradient elution program with a mobile phase consisting of an aqueous component (often containing an acid like acetic acid or formic acid) and an organic solvent (like acetonitrile or methanol) is employed to separate the analyte from matrix interferences. mdpi.comtudelft.nl The choice of acidic modifier in the mobile phase is crucial; while formic acid is common, acetic acid has been shown to improve MS signal for certain acidic compounds. nih.govreddit.com
Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. For acidic compounds like this compound, ESI is usually operated in the negative ion mode, which facilitates the deprotonation of the carboxylic acid group to form the [M-H]⁻ ion. The mass spectrometer, often a triple quadrupole (QqQ), is operated in multiple reaction monitoring (MRM) mode for quantification. This involves selecting the precursor ion (the deprotonated molecule) in the first quadrupole, inducing fragmentation in the collision cell, and monitoring specific product ions in the third quadrupole. This process ensures high specificity and reduces background noise. tudelft.nlpalsystem.com
A study on the simultaneous analysis of phenoxyethanol (B1677644) and its metabolite, phenoxyacetic acid, utilized a simple LC-ESI-MS/MS method with polarity switching, achieving a lower limit of quantitation (LLOQ) of 20 ng/mL for phenoxyacetic acid in plasma. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Phenoxyacetic Acid Analysis
| Parameter | Typical Setting |
|---|---|
| Chromatography | |
| Column | Reversed-phase C18 (e.g., 50 mm × 2.0 mm, 1.9 µm) mdpi.com |
| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water mdpi.comtudelft.nl |
| Mobile Phase B | Acetonitrile or Methanol mdpi.com |
| Flow Rate | 0.2 - 0.5 mL/min palsystem.com |
| Injection Volume | 5 - 10 µL palsystem.com |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative palsystem.com |
| Monitored Transition | [M-H]⁻ → Product Ion(s) |
| Ion Spray Voltage | ~2500 V (Negative) palsystem.com |
Identification of this compound and its Metabolites
LC-MS/MS is also the primary tool for identifying metabolites of this compound in biological systems. Metabolite identification studies are crucial for understanding the biotransformation and potential toxicity of the parent compound. Phenoxyacetic acid itself is a major metabolite of phenoxyethanol, with studies showing extensive conversion in rats. nih.govresearchgate.net
The general approach involves comparing the metabolic profiles of samples from treated subjects with those from control groups. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, are often used for these studies because they provide accurate mass measurements, enabling the determination of elemental compositions for unknown metabolite peaks. nih.gov
Common metabolic transformations for compounds like this compound could include hydroxylation of the propyl side chain or the aromatic ring, oxidation of the propyl group, or conjugation with endogenous molecules like glucuronic acid or sulfate. Each of these modifications results in a predictable mass shift from the parent compound.
The identification process relies on several key pieces of evidence:
Accurate Mass Measurement: Determining the precise mass of the potential metabolite to propose its elemental formula.
Tandem MS Fragmentation: Fragmenting the metabolite ion and analyzing the resulting product ions. The fragmentation pattern provides structural information and can reveal which part of the molecule has been modified. nih.gov
Isotope Labeling: Administering a stable isotope-labeled version of the parent compound (e.g., using ¹³C or ²H) helps to confirm that a detected signal is a genuine metabolite, as it will exhibit a corresponding mass shift. nih.gov
Chromatographic Retention Time: The change in retention time relative to the parent compound can give clues about the nature of the metabolic modification (e.g., addition of a polar group like a hydroxyl usually decreases retention time on a reverse-phase column).
Spectroscopic Characterization Methods in Research Contexts
In research settings, various spectroscopic techniques are indispensable for the unambiguous structural confirmation and characterization of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful method for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. nih.gov
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) ring would appear as doublets in the range of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted (para) pattern. The methylene (B1212753) protons of the acetic acid group (-O-CH₂-COOH) would likely appear as a singlet around δ 4.6 ppm. The propyl group protons would show characteristic signals: a triplet for the terminal methyl group (~δ 0.9 ppm), a sextet for the adjacent methylene group (~δ 1.6 ppm), and a triplet for the methylene group attached to the ring (~δ 2.5 ppm). The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm.
¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected around δ 170-180 ppm. The aromatic carbons would appear in the δ 115-160 ppm region. The carbon of the -O-CH₂- group would be found around δ 65 ppm. The signals for the propyl group carbons would appear in the upfield region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| -COOH | >10 (broad s) | ~175 |
| -O-CH₂ -COOH | ~4.6 (s, 2H) | ~65 |
| Aromatic C-H (ortho to -O) | ~6.9 (d, 2H) | ~115 |
| Aromatic C-H (ortho to -propyl) | ~7.1 (d, 2H) | ~130 |
| Ar-CH₂ -CH₂-CH₃ | ~2.5 (t, 2H) | ~37 |
| Ar-CH₂-CH₂ -CH₃ | ~1.6 (sextet, 2H) | ~24 |
| Ar-CH₂-CH₂-CH₃ | ~0.9 (t, 3H) | ~14 |
Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups present in a molecule. nih.gov For this compound, the spectra would be dominated by vibrations characteristic of the carboxylic acid, ether, and substituted aromatic ring moieties. nih.gov
Carboxylic Acid Group: A very broad O-H stretching band would be observed in the IR spectrum from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. A strong, sharp C=O stretching vibration would appear around 1700-1730 cm⁻¹. C-O stretching and O-H bending vibrations would also be present in the 1400-1440 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.
Ether Linkage: The asymmetric C-O-C stretching of the aryl-alkyl ether would produce a strong band around 1240-1260 cm⁻¹.
Propyl Group: C-H stretching vibrations for the sp³ hybridized carbons of the propyl group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region. An out-of-plane C-H bending band around 810-840 cm⁻¹ would be indicative of 1,4-disubstitution.
FT-Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O and aromatic ring vibrations are usually strong. jyoungpharm.org
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |
| C=O stretch | 1700-1730 | |
| C-O stretch / O-H bend | 1400-1440 | |
| Alkyl C-H | C-H stretch | 2850-2960 |
| Aromatic Ring | C-H stretch | >3000 |
| C=C stretch | 1450-1600 | |
| C-H out-of-plane bend | 810-840 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is primarily used for detecting chromophores. nih.gov The main chromophore in this compound is the substituted benzene ring.
The spectrum is expected to show absorption bands in the ultraviolet region corresponding to π→π* electronic transitions of the aromatic ring. Substituted benzenes typically exhibit two main absorption bands: a strong primary band (E2-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm. uark.edu The presence of the ether oxygen and the alkyl group as substituents on the ring will cause a slight shift in the position and intensity of these bands (a bathochromic or red shift) compared to unsubstituted benzene. The carboxylic acid group is not conjugated with the ring and is expected to have a minimal effect on the main aromatic absorption, although it has its own weak n→π* transition at a lower wavelength. masterorganicchemistry.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Acetic acid |
| Formic acid |
| Methanol |
| Phenoxyethanol |
| Phenoxyacetic acid |
Future Research Directions and Translational Perspectives for 2 4 Propylphenoxy Acetic Acid
Emerging Synthetic Methodologies and Catalysis
The synthesis of phenoxyacetic acids, including 2-(4-propylphenoxy)acetic acid, has traditionally relied on well-established methods such as the Williamson ether synthesis, which involves reacting a phenol (B47542) with a chloroacetic acid salt. chemicalbook.com However, the future of synthesizing these compounds lies in the development of more efficient, selective, and sustainable methodologies.
Emerging strategies focus on novel catalytic systems to improve reaction rates and yields. A variety of catalysts have been explored for the esterification of phenoxyacetic acids, a key reactive step for creating derivatives. jocpr.com These include reagents like phosphonitrilic chloride (PNT) activated with N-methyl morpholine, which facilitates the coupling of phenoxyacetic acid with various phenols at room temperature. jocpr.com Other catalytic systems investigated for related transformations include those based on titanium, manganese, zinc, and aluminum. jocpr.com
Future synthetic research could explore:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, and time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and, in some cases, improve yields and product purity. nih.govjetir.org It represents a greener alternative by reducing energy consumption. nih.gov
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild, environmentally benign conditions. Engineering enzymes to specifically accommodate the this compound scaffold could lead to highly efficient and sustainable production of chiral derivatives.
Table 1: Comparison of Synthetic Methodologies for Phenoxyacetic Acid Derivatives
| Methodology | Key Features | Potential Advantages |
|---|---|---|
| Traditional Batch | Reaction of a phenol with a chloroacetate salt in a solvent. chemicalbook.com | Well-established, simple setup. |
| Modern Catalysis | Use of activators like PNT or metal-based catalysts. jocpr.com | Improved yields, milder reaction conditions. |
| Flow Chemistry | Continuous reaction in a microreactor system. | High throughput, enhanced safety, precise control. |
| Microwave-Assisted | Use of microwave irradiation to heat the reaction. nih.govjetir.org | Rapid reaction times, potential for higher yields. nih.gov |
| Biocatalysis | Enzyme-catalyzed reactions. | High selectivity, green conditions, biodegradable catalysts. |
Advanced Computational Approaches in Drug Discovery and Materials Science
Computational modeling is an indispensable tool for accelerating the discovery and optimization of new chemical entities. For this compound, these approaches can predict its properties and guide the design of derivatives with enhanced activity for specific applications.
In Drug Discovery: Molecular docking studies are a cornerstone of modern drug design, allowing researchers to simulate the interaction between a small molecule and a biological target, such as a protein or enzyme. researchgate.net By predicting binding modes and affinities, docking can help identify the most promising derivatives of this compound for a particular therapeutic target. researchgate.netnih.gov For instance, computational studies on phenylacetic acid derivatives have been used to elucidate binding modes with DNA and enzymes, suggesting that specific substitutions can enhance inhibitory effects. researchgate.net Advanced techniques like deep learning models can further refine these predictions of drug-target interactions. researchgate.net
In Materials Science: Computational methods are also crucial for predicting the physical and chemical properties of materials. For derivatives of this compound that could be used in polymers or other materials, computational tools can model:
Conformational Analysis: Predicting the three-dimensional structure of the molecule, which influences its physical properties. researchgate.net
Reactivity Prediction: Using methods like Density Functional Theory (DFT) to understand electronic structure and predict chemical reactivity.
Property Simulation: Molecular dynamics simulations can predict bulk material properties such as thermal stability and mechanical strength.
The integration of artificial intelligence and machine learning can further enhance these efforts by identifying patterns in large datasets to predict the properties of novel, unsynthesized derivatives, guiding experimental work toward the most promising candidates. northeastern.edu
Novel Biological Targets and Therapeutic Modalities
The phenoxyacetic acid scaffold is present in a range of biologically active molecules, suggesting broad therapeutic potential for its derivatives. jetir.org Research has identified several biological targets for analogous compounds, providing a roadmap for future investigations into this compound.
Identified Biological Targets for Phenoxyacetic Acid Analogues:
COX-2 and TNF-α: Certain derivatives have shown potent anti-inflammatory effects by selectively inhibiting the COX-2 enzyme and suppressing TNF-α concentration. mdpi.com
Prostacyclin Receptors: One structurally novel phenoxyacetate was identified as a prostacyclin partial agonist that inhibits platelet aggregation by stimulating platelet prostacyclin receptors and increasing cAMP levels. nih.gov
mPGES-1: Acetic acid derivatives have been explored as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2, which is implicated in inflammation and cancer. nih.gov
PARP-1: Phenoxyacetamide derivatives have been investigated as inducers of apoptosis in cancer cells through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.com
Hemoglobin Modulation: Some phenoxyacetic acid analogues act as allosteric modulators of hemoglobin, improving its oxygen-releasing properties, which could serve as radiotherapy sensitizers in cancer treatment. nih.gov
Emerging Therapeutic Modalities: Beyond simple inhibition, new therapeutic modalities are expanding the drug discovery toolbox. One of the most significant is Targeted Protein Degradation (TPD) . This approach uses heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to link a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's own machinery. ascpt.orgscienceopen.com Designing a PROTAC that incorporates the this compound scaffold to bind a specific disease-related protein could offer a powerful new therapeutic strategy, potentially overcoming the limitations of traditional inhibitors. ascpt.org
Environmental Remediation and Sustainable Chemistry Initiatives
The widespread use of some phenoxyacetic acid derivatives as herbicides has raised environmental concerns, necessitating research into both remediation strategies and more sustainable chemical practices. mdpi.com
Environmental Remediation: While some phenoxyacetic acids are environmental contaminants, others could potentially be involved in remediation efforts. Research into advanced oxidation processes (AOPs), such as ozonation and catalytic activation of peracetic acid, aims to degrade persistent organic pollutants in water. researchgate.netresearchgate.net Future studies could explore whether this compound or its derivatives could act as catalysts or mediators in these processes. Furthermore, bioremediation approaches, such as using microorganisms with genes encoding for the degradation of phenoxyacetic acids, represent a promising avenue for cleaning contaminated sites. nih.gov
Sustainable Chemistry Initiatives: The principles of green chemistry are increasingly guiding the synthesis of all chemical compounds. For this compound, this involves:
Using Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or ethanol. chemicalbook.commdpi.com
Improving Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thus minimizing waste.
Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals.
Process Optimization: Implementing closed-loop systems where solvents and wastewater are recycled, significantly reducing the environmental footprint of the production process. google.comgoogle.com
Integration of Multi-Omics Data in Biological Activity Research
To fully understand the biological activity of this compound and its derivatives, a systems-level approach is required. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of how a compound affects cellular processes. oxfordglobal.com This multi-omics approach is transforming drug discovery by enabling a more comprehensive understanding of disease mechanisms and drug responses. oxfordglobal.com
By treating a biological system (e.g., cancer cells) with this compound and analyzing the resulting changes across multiple omics layers, researchers can:
Identify the Mechanism of Action: Correlating changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can reveal the specific cellular pathways perturbed by the compound. omicstutorials.com
Discover Biomarkers: Multi-omics data can help identify molecular signatures that predict a response to the compound, which is crucial for developing personalized medicine. nygen.io
Validate Drug Targets: Observing consistent signals across different omics layers increases confidence that a specific protein or pathway is a genuine target of the compound. northeastern.edu
Uncover Off-Target Effects: A comprehensive analysis can reveal unintended interactions, providing a more complete picture of the compound's biological profile.
Integrated platforms and computational pipelines are being developed to manage and analyze these complex datasets, facilitating the identification of novel drug targets and the elucidation of compound activity. nih.govresearchgate.net Applying these powerful tools to the study of this compound will be essential for translating basic research findings into tangible therapeutic applications. unimi.it
Q & A
Basic Research Question
- IR Spectroscopy : Confirm ester/acid C=O (1720–1700 cm⁻¹) and aromatic ether (C-O-C, ~1240 cm⁻¹).
- NMR : ¹H NMR should show aromatic protons (δ 6.8–7.2 ppm), propyl chain (δ 0.9–1.6 ppm), and acetic acid protons (δ 3.8–4.2 ppm for CH₂, δ 12–13 ppm for COOH).
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% H₃PO₄) to assess purity (>98% by area normalization).
- Melting Point : Sharp MP within 1–2°C of literature values indicates purity .
What safety precautions are necessary when handling this compound?
Basic Research Question
- PPE : Acid-resistant gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Spill Management : Neutralize spills with sodium bicarbonate, then collect with absorbent materials (HEPA-filter vacuum recommended) .
- Storage : In airtight containers, away from bases or oxidizing agents, at room temperature .
How should researchers address discrepancies in spectroscopic data during characterization?
Advanced Research Question
- Cross-validation : Combine ¹³C NMR, DEPT, and HSQC to resolve ambiguous proton assignments.
- Reference standards : Compare with commercially available phenoxyacetic acids (e.g., 4-methyl or 4-chloro derivatives) to validate shifts.
- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and identify deviations due to solvent effects or tautomerism .
What are the health risks of prolonged exposure to this compound?
Advanced Research Question
- Skin absorption : The compound may penetrate gloves; use double-gloving (nitrile over neoprene) and periodic skin checks.
- Carcinogenicity : Structural analogs (e.g., chlorophenoxy acids) suggest potential carcinogenicity; limit exposure via ALARA principles.
- Medical surveillance : Baseline liver/kidney function tests for lab personnel, with annual follow-ups .
What computational methods predict the reactivity of this compound?
Advanced Research Question
- Retrosynthesis tools : Platforms like Pistachio or Reaxys propose synthetic routes using precursor reactivity databases.
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions .
How can solubility and stability be assessed under varying experimental conditions?
Advanced Research Question
- Solubility screening : Use the shake-flask method in buffers (pH 2–12) and solvents (water, ethanol, DMSO).
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
- pH-dependent stability : UV-Vis spectroscopy tracks decomposition rates in acidic (pH 1–3) vs. alkaline (pH 10–12) conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
